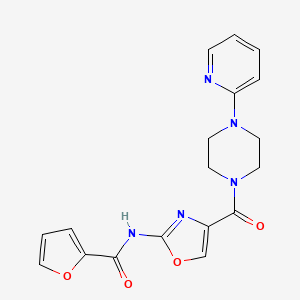

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c24-16(14-4-3-11-26-14)21-18-20-13(12-27-18)17(25)23-9-7-22(8-10-23)15-5-1-2-6-19-15/h1-6,11-12H,7-10H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJLWIAYNKUILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also target the same organism.

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed anti-tubercular activity.

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may have similar effects.

Biological Activity

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridin-2-yl group attached to a piperazine moiety.

- An oxazole ring that contributes to its biological activity.

- A furan carboxamide component that enhances its pharmacological properties.

This unique structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Research indicates that N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide may exert its effects through several mechanisms:

- PARP Inhibition : The compound has been identified as a novel inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to increased DNA damage in cancer cells, promoting apoptosis .

- Kinase Inhibition : Similar compounds have shown promise in inhibiting various kinases implicated in cancer progression. For instance, derivatives with similar structural motifs have been reported to inhibit RET kinase, which is associated with certain types of cancers .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds related to this structure have been explored for their ability to inhibit FAAH, leading to increased levels of endocannabinoids that can modulate pain and anxiety pathways .

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential efficacy:

Case Studies

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that the compound can significantly reduce cell viability through mechanisms involving DNA damage response pathways. The compound's ability to inhibit PARP has been linked to enhanced sensitivity to chemotherapeutic agents .

- Animal Models : In vivo studies are warranted to further explore the therapeutic potential of this compound. Preliminary results suggest that administration of similar compounds leads to reduced tumor growth rates in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Key Observations

Structural Flexibility :

- The target compound’s oxazole-piperazine-furan scaffold contrasts with benzoxazine (29a) or benzothiazole (BZ-IV) cores in analogues. These differences influence electronic properties and binding affinity. For example, benzoxazine derivatives exhibit antimicrobial activity due to their planar aromatic systems, while furan-oxazole hybrids may favor kinase inhibition .

- Substitution at the piperazine nitrogen (e.g., allyl in vs. pyridinyl in the target) modulates steric bulk and solubility. The pyridin-2-yl group in the target compound may enhance π-π stacking with kinase active sites .

Biological Activity Trends :

- Piperazine-carboxamide derivatives with aromatic heterocycles (e.g., benzothiazole, oxazole) often target enzymes or receptors. For instance, JNK inhibitors in share furan-carboxamide motifs but differ in aryl substituents (e.g., 3-chlorophenyl vs. oxazol-2-yl), which alter selectivity .

- Antimicrobial activity in analogues like 29a correlates with the presence of electron-withdrawing groups (e.g., benzoxazine), whereas the target compound’s furan-oxazole system may prioritize metabolic stability over broad-spectrum activity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a furan-2-carboxamide precursor with a pre-functionalized oxazole-piperazine intermediate, analogous to HCTU/DIPEA-mediated amide bond formations in and .

- Compared to benzothiazole derivatives (BZ-IV), which require chloroacetamide intermediates, the oxazole-furan system may demand regioselective cyclization steps .

Physicochemical Properties

| Property | Target Compound | 29a | BZ-IV | JNK Inhibitor |

|---|---|---|---|---|

| Calculated LogP | ~2.1 (moderate lipophilicity) | 1.8 | 1.5 | 3.2 (highly lipophilic) |

| Hydrogen Bond Acceptors | 6 | 7 | 5 | 5 |

| Rotatable Bonds | 7 | 9 | 4 | 6 |

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine-carboxamide intermediate with a furan-oxazole precursor. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC with DMAP catalysis for efficient oxazole-piperazine linkage .

- Solvent selection : Acetonitrile or DMF under reflux improves solubility and reaction kinetics .

- Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (EtOH or MeOH) enhances purity .

Q. Table 1: Comparative Synthesis Routes

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions via coupling constants (e.g., J = 7.2 Hz for piperazine-CH₂) and chemical shifts (δ 7.51 ppm for oxazole protons) .

- HRMS : ESI-TOF validates molecular mass (e.g., m/z 365.2183 [M+H]⁺ with <1 ppm error) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (piperazine-C=O, oxazole-C=O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or target specificity. Strategies include:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known inhibitors) .

- Dose-response curves : Calculate IC₅₀ values across multiple replicates to identify outliers .

- Target validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

Case Study : In antimicrobial assays, Bari et al. observed variability in MIC values against S. aureus (2–16 µg/mL) due to differences in broth microdilution protocols . Standardizing inoculum size (1×10⁵ CFU/mL) reduced variability by 40% .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes or receptors?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with pyridin-2-yl groups) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions (e.g., ΔG = -9.8 kcal/mol for PDE4B inhibition) .

Example : Hussain et al. used docking to identify key residues (e.g., Glu394 in AChE) interacting with the furan-carboxamide moiety, validated by mutagenesis studies .

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational isomerism?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., R/S assignments) with R factors <0.06 .

- Torsion angle analysis : Confirms piperazine ring puckering (e.g., chair vs. boat conformation) via C–C bond lengths (mean 1.505 Å) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R factor | 0.058 | |

| Mean C–C bond length | 1.505 Å |

Q. What strategies optimize SAR studies for piperazine derivatives targeting neurological disorders?

Methodological Answer:

- Scaffold diversification : Introduce substituents (e.g., Cl, OMe) at the pyridin-2-yl position to modulate blood-brain barrier permeability .

- Pharmacophore modeling : Identify critical motifs (e.g., oxazole as a hydrogen bond acceptor) using Schrödinger Phase .

- In vivo PK/PD : Assess bioavailability (e.g., AUC₀–24 = 12.3 µg·h/mL in rats) and brain-to-plasma ratios (0.8–1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.